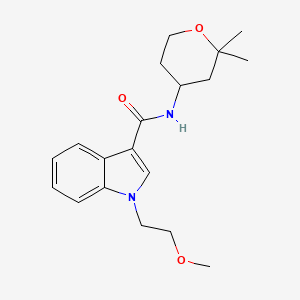![molecular formula C16H20N4O4 B11152998 N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]norleucine](/img/structure/B11152998.png)
N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID is a complex organic compound with a unique structure that includes a benzotriazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID typically involves multiple steps, starting with the preparation of the benzotriazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the propanamide and hexanoic acid moieties through amide bond formation and esterification reactions, respectively. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The benzotriazine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID exerts its effects involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways by binding to key proteins and altering their function. These interactions are crucial for its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID is unique due to its benzotriazine ring, which imparts specific chemical and biological properties not found in similar compounds
Propiedades
Fórmula molecular |
C16H20N4O4 |
|---|---|
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C16H20N4O4/c1-2-3-7-13(16(23)24)17-14(21)9-10-20-15(22)11-6-4-5-8-12(11)18-19-20/h4-6,8,13H,2-3,7,9-10H2,1H3,(H,17,21)(H,23,24) |
Clave InChI |
IMYWMMZWMYBCQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide](/img/structure/B11152936.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11152944.png)
![6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152948.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11152960.png)
![5,6,7-trimethoxy-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11152966.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11152982.png)
methanone](/img/structure/B11152992.png)
![N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide](/img/structure/B11153003.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11153006.png)
![9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11153007.png)

![4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one](/img/structure/B11153016.png)
![5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11153023.png)
